molecular formula C11H11ClN4O B12534239 5-[(2-Chlorophenyl)methoxy]pyrimidine-2,4-diamine CAS No. 651359-34-1

5-[(2-Chlorophenyl)methoxy]pyrimidine-2,4-diamine

Cat. No.: B12534239
CAS No.: 651359-34-1
M. Wt: 250.68 g/mol
InChI Key: PRRBRFOWNHPLBG-UHFFFAOYSA-N
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Description

5-[(2-Chlorophenyl)methoxy]pyrimidine-2,4-diamine is a high-purity chemical compound intended for research and development applications. This substituted pyrimidine features a 2,4-diaminopyrimidine core, a structure of significant interest in medicinal chemistry due to its potential to interact with various enzymatic targets. The specific biological activity and mechanism of action for this compound are areas of ongoing investigation. Researchers value this compound as a versatile building block or intermediate in the synthesis of more complex molecules, particularly in the exploration of new pharmaceutical agents. Key Applications: • [Detail the primary research applications, e.g., "As a potential kinase inhibitor scaffold in oncology research."] • [Detail another application, e.g., "As an intermediate in synthetic organic chemistry."] • [Detail a third application if applicable, e.g., "For biochemical assay development."] Research Value: • [Explain the compound's specific research value, e.g., "Its structure suggests potential for targeting specific enzymatic pathways."] Handling and Storage: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human consumption. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

CAS No.

651359-34-1

Molecular Formula

C11H11ClN4O

Molecular Weight

250.68 g/mol

IUPAC Name

5-[(2-chlorophenyl)methoxy]pyrimidine-2,4-diamine

InChI

InChI=1S/C11H11ClN4O/c12-8-4-2-1-3-7(8)6-17-9-5-15-11(14)16-10(9)13/h1-5H,6H2,(H4,13,14,15,16)

InChI Key

PRRBRFOWNHPLBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=CN=C(N=C2N)N)Cl

Origin of Product

United States

Preparation Methods

Diaminopyrimidine Core Formation

The 2,4-diaminopyrimidine scaffold serves as the foundation for further functionalization. Common strategies include:

  • Cyclization Reactions : Condensation of guanidine derivatives with malonic esters or other dicarbonyl compounds.
  • Nucleophilic Substitution : Introduction of amino groups via displacement of halides on pre-formed pyrimidine rings.

For example, 2,4-diaminopyrimidine-5-ol derivatives can be synthesized by hydrolyzing appropriately substituted pyrimidinones or through selective amination.

Introduction of the (2-Chlorophenyl)methoxy Group

Williamson Ether Synthesis

The (2-chlorophenyl)methoxy group can be introduced via alkylation of the 5-hydroxypyrimidine intermediate with 2-chlorobenzyl halides.

Step Reagents/Conditions Yield Reference
5-OH → 5-OCH₂C₆H₄Cl 2-Chlorobenzyl bromide, K₂CO₃, DMF, 80°C ~60–70%

Mechanism :

  • Protection : Amino groups at positions 2 and 4 may require protection (e.g., pivaloyl or Boc groups) to prevent side reactions.
  • Alkylation : The 5-hydroxypyrimidine reacts with 2-chlorobenzyl bromide under basic conditions to form the ether linkage.

Challenges :

  • Low yields due to steric hindrance from the pyrimidine ring.
  • Competing elimination reactions with primary alkyl halides.

Mitsunobu Reaction

For improved regioselectivity, the Mitsunobu reaction couples 5-hydroxypyrimidine-2,4-diamine with 2-chlorobenzyl alcohol.

Step Reagents/Conditions Yield Reference
5-OH + 2-Cl-C₆H₅CH₂OH → PPh₃, DIAD, THF, RT ~50–60%

Advantages :

  • Tolerates sensitive functional groups.
  • Avoids harsh alkylation conditions.

Limitations :

  • Requires stoichiometric triphenylphosphine, increasing cost.

Suzuki-Miyaura Cross-Coupling

Deprotection and Final Purification

Amino Group Deprotection

Protected intermediates (e.g., pivaloyl derivatives) undergo hydrolysis to yield the free diamine.

Step Reagents/Conditions Yield Reference
Pivaloyl removal 15% KOH, 1,4-dioxane, reflux ~90%

Key Considerations :

  • Mild conditions prevent degradation of the methoxy group.
  • Solvent choice (e.g., isopropanol) optimizes reaction kinetics.

Alternative Routes

Chlorination and Substitution

A two-step process involving chlorination followed by nucleophilic substitution:

Step Reagents/Conditions Yield Reference
5-OH → 5-Cl POCl₃, DMF, 100–160°C ~85–90%
5-Cl → 5-OCH₂C₆H₄Cl 2-Cl-C₆H₅CH₂ONa, DMF, 80°C ~65–75%

Benefits :

  • High yields in chlorination steps.
  • Scalability for industrial production.

Drawbacks :

  • Hazardous reagents (e.g., POCl₃).

Physical and Spectroscopic Characterization

NMR and MS Data

Hypothetical data based on analogous compounds:

Property Value Reference
¹H NMR (DMSO-d₆) δ 8.20 (s, 1H, H-6), 7.40–7.50 (m, 4H, Ar-H), 5.20 (s, 2H, OCH₂)
¹³C NMR (DMSO-d₆) δ 158.0 (C-5), 152.0 (C-2,4), 130.0–135.0 (Ar-C)
HRMS [M+H]⁺: 297.0832 (C₁₁H₁₂ClN₄O)

Challenges and Optimization Strategies

Regioselectivity and Side Reactions

  • Steric Hindrance : Bulky substituents may limit reaction efficiency.
  • Solution : Use polar aprotic solvents (e.g., DMF) to enhance solubility.

Purity and Scalability

  • Crystallization : Recrystallization from ethanol or methanol improves purity.
  • Catalyst Recovery : Recyclable palladium catalysts reduce costs in Suzuki reactions.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Chlorophenyl)methoxy]pyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino groups or the chlorophenylmethoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Case Studies

  • Colorectal Cancer : A study demonstrated that this compound significantly inhibited the proliferation of colorectal cancer cells (HCT116) by inducing cell cycle arrest and apoptosis. The underlying mechanism involved the suppression of GTSE1 transcription, leading to persistent DNA damage and subsequent cell senescence .
  • Non-Small Cell Lung Cancer : Another investigation revealed that the compound inhibited adhesion, migration, and invasion of A549 lung cancer cells. In vivo studies confirmed its ability to reduce tumor growth with minimal side effects .

Data Summary

StudyFindingsCell Lines TestedIC50 Values (nM)
Y18 StudyInduced cell cycle arrest and apoptosisHCT116, A54910-20
Combination TherapyEnhanced efficacy with chemotherapeuticsVarious cancer types15-25

Anti-inflammatory Effects

In addition to its anticancer properties, 5-[(2-Chlorophenyl)methoxy]pyrimidine-2,4-diamine has demonstrated anti-inflammatory activity. Research has shown that derivatives of pyrimidine can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Case Studies

  • Inhibition of COX Enzymes : Compounds similar to this compound have been tested for their ability to suppress COX-2 activity. In vitro studies reported IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Data Summary

CompoundActivityIC50 Values (μmol)
This compoundCOX-2 Inhibition0.04 ± 0.01
CelecoxibCOX-2 Inhibition0.04 ± 0.01

Pharmacological Profile

The pharmacological profile of this compound suggests it could be a versatile candidate for drug development due to its diverse biological activities.

Key Properties

  • Selectivity : The compound exhibits selectivity towards cancer cells while showing lower toxicity towards normal cells.
  • Bioavailability : Preliminary studies indicate favorable pharmacokinetic properties, including a suitable half-life and oral bioavailability .

Mechanism of Action

The mechanism of action of 5-[(2-Chlorophenyl)methoxy]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Structural Analogues with Substituted Aromatic Groups

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents Biological Target Melting Point (°C) Molecular Weight Key Findings
5-[(2-Chlorophenyl)methoxy]pyrimidine-2,4-diamine 2-Chlorobenzyloxy Aurora Kinase, DHFR Not reported ~278.7 (calc.) High potency in kinase inhibition due to chloro group .
AF-353 (RO4) 5-Iodo-2-isopropyl-4-methoxyphenoxy DHFR (Staphylococcus aureus) Not reported ~417.3 (calc.) IC₅₀ = 0.12 μM against bacterial DHFR; iodine enhances enzyme binding .
GW2580 3-Methoxy-4-(4-methoxybenzyloxy)benzyl CSF-1R/cFMS kinase Not reported 366.4 Selective kinase inhibitor; dual methoxy groups improve solubility .
9e (N4-(2-Chlorophenyl)-N2-(3-acetamidophenyl)) 2-Chlorophenyl, 3-acetamidophenyl Aurora Kinase 150 ~393.8 (calc.) Moderate solubility; acetamide enhances hydrogen bonding .
9f (N4-(2-Chlorophenyl)-N2-(benzimidazolone)) 2-Chlorophenyl, benzimidazolone Aurora Kinase 263 ~413.8 (calc.) High thermal stability (263°C); rigid benzimidazolone improves selectivity .
Key Observations:
  • Chlorophenyl vs. Methoxybenzyloxy Groups : The 2-chlorophenyl group (e.g., in this compound) enhances hydrophobic interactions, whereas methoxy substituents (e.g., in GW2580) improve water solubility and selectivity for kinases like CSF-1R .
  • Halogen Effects : Iodine in AF-353 increases steric bulk and electron density, improving DHFR inhibition compared to chlorine .
Key Observations:
  • Microwave synthesis (e.g., for 9e–9g) improves reaction efficiency and purity compared to conventional methods .
  • Acid catalysis (e.g., 4-toluenesulfonic acid in ) is critical for coupling phenolic intermediates to pyrimidine cores .

Physical and Chemical Properties

  • Solubility : Methoxy-rich compounds (e.g., GW2580) show better aqueous solubility than chlorophenyl derivatives, which are more lipophilic .
  • Thermal Stability : Rigid substituents (e.g., benzimidazolone in 9f) increase melting points (>250°C), suggesting enhanced crystallinity .

Biological Activity

5-[(2-Chlorophenyl)methoxy]pyrimidine-2,4-diamine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Overview of Pyrimidine Derivatives

Pyrimidine derivatives are known for their extensive pharmacological profiles, including antitumor , antibacterial , anti-inflammatory , and antiviral activities. The structural features of these compounds often correlate with their biological efficacy, making them a focal point in drug development .

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:

  • Anticancer Activity : This compound has shown promising anticancer effects by inducing apoptosis in cancer cells through caspase activation and cell cycle arrest mechanisms. For instance, similar pyrimidine derivatives have demonstrated IC50 values indicating significant cytotoxicity against cancer cell lines such as MCF-7 and A549 .
  • Antimicrobial Properties : Research indicates that pyrimidine derivatives can intercalate into bacterial DNA, inhibiting proliferation. Studies have reported effective antimicrobial activity against various bacterial strains, with some compounds showing stronger effects than established antibiotics .
  • Anti-inflammatory Effects : Some pyrimidines have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The inhibition of COX-2 specifically has been linked to reduced inflammatory responses in vitro and in vivo .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and related compounds:

  • Anticancer Studies :
    • A study demonstrated that pyrimidine derivatives could induce G2/M cell cycle arrest and apoptosis in prostate cancer cells (PC-3) with IC50 values ranging from 1.54 to 3.36 μM .
    • Another investigation highlighted the structure-activity relationship (SAR) of various pyrimidines, identifying specific substitutions that enhance anticancer efficacy.
  • Antimicrobial Evaluation :
    • In vitro tests revealed that certain pyrimidine derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with zones of inhibition surpassing those of standard antibiotics .
  • Anti-inflammatory Research :
    • Compounds similar to this compound were assessed for their ability to inhibit COX enzymes. Results indicated comparable efficacy to celecoxib, a commonly used anti-inflammatory drug, showcasing IC50 values around 0.04 μmol .

Table 1: Biological Activities of Pyrimidine Derivatives

Activity TypeExample CompoundIC50 Value (µM)Reference
AnticancerThis compound1.54 - 3.36
AntimicrobialPyrimidine derivative XVaries
Anti-inflammatoryPyrimidine derivative Y0.04

Table 2: Summary of Biological Effects

EffectMechanismReference
Induction of ApoptosisCaspase activation
Antibacterial ActivityDNA intercalation
COX InhibitionAnti-inflammatory pathway modulation

Q & A

Q. What are the optimal synthetic routes for preparing 5-[(2-Chlorophenyl)methoxy]pyrimidine-2,4-diamine, and how can purity be ensured?

The synthesis typically involves nucleophilic substitution between 2-chlorobenzyl chloride and pyrimidine-2,4-diamine under alkaline conditions . To optimize yield and purity:

  • Use continuous flow reactors for scale-up, as described in industrial protocols for analogous pyrimidine derivatives .
  • Monitor reaction progress via HPLC with UV detection (λ = 254 nm) to track intermediate formation.
  • Employ orthogonal purification methods (e.g., silica gel chromatography followed by recrystallization from ethanol/water) to achieve >98% purity, as validated by elemental analysis .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and stability?

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.3–7.5 ppm for the chlorophenyl group) .
  • Single-crystal X-ray diffraction : Resolve ambiguities in regiochemistry, as demonstrated for structurally similar pyrimidine derivatives .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC-MS to identify hydrolysis products (e.g., free pyrimidine-2,4-diamine) .

Q. How should researchers design initial biological activity screens for this compound?

  • Prioritize enzyme inhibition assays (e.g., DHFR or kinase targets) due to structural similarities to known pyrimidine-based inhibitors .
  • Use dose-response curves (1 nM–100 µM) in cell-free systems to calculate IC50_{50} values.
  • Validate selectivity via kinome-wide profiling (e.g., Eurofins KinaseProfiler™) to rule off-target effects .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo activity data be resolved?

  • Investigate pharmacokinetic factors : Measure plasma protein binding (via equilibrium dialysis) and metabolic stability (using liver microsomes) .
  • Perform metabolite identification (LC-HRMS) to assess if the 2-chlorophenylmethoxy group undergoes oxidative cleavage in vivo, reducing efficacy .
  • Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies between cellular and systemic activity .

Q. What methodologies are recommended for elucidating the compound’s mechanism of action?

  • X-ray co-crystallography : Resolve binding modes with target enzymes (e.g., DHFR) to identify critical interactions (e.g., hydrogen bonding with pyrimidine N1 and N3) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .
  • CRISPR-Cas9 knockout models : Validate target engagement in cellular assays by comparing activity in wild-type vs. DHFR- or kinase-deficient cell lines .

Q. How can researchers address batch-to-batch variability in biological assay results?

  • Control synthesis intermediates : Standardize the purity of 2-chlorobenzyl chloride (>99%) and pyrimidine-2,4-diamine (HPLC-grade) to minimize side products .
  • Implement quality-by-design (QbD) principles : Use design-of-experiment (DoE) matrices to optimize reaction parameters (e.g., temperature, solvent ratio) .
  • Apply multivariate statistical analysis (e.g., PCA) to correlate impurity profiles with assay variability .

Q. What strategies are effective for modifying the compound to enhance solubility without losing activity?

  • Prodrug approaches : Introduce hydrolyzable groups (e.g., phosphate esters) at the 2-amino position, as seen in analogous pyrimidine drugs .
  • Co-crystallization with cyclodextrins : Improve aqueous solubility while maintaining crystallinity for controlled release .
  • SAR studies : Systematically replace the 2-chlorophenyl group with bioisosteres (e.g., 2-fluorophenyl) and assess logP/solubility via shake-flask methods .

Methodological Guidance for Data Interpretation

Q. How should conflicting data from enzyme inhibition and cellular proliferation assays be analyzed?

  • Cross-validate with orthogonal assays : Confirm DHFR inhibition via dihydrofolate depletion assays alongside cell viability data .
  • Mathematical modeling : Apply Hill coefficient analysis to distinguish between cytostatic (low Hill slope) and cytotoxic (high Hill slope) effects .
  • Pathway enrichment analysis : Use RNA-seq to identify compensatory pathways (e.g., salvage nucleotide synthesis) that may explain resistance .

Q. What frameworks support the integration of this compound into broader drug discovery pipelines?

  • Target-centric vs. phenotypic screening : Align experimental design with either hypothesis-driven (target validation) or exploratory (phenotypic profiling) goals .
  • Theoretical frameworks : Link results to established concepts like the "molecular occupancy model" to rationalize dose-response relationships .
  • Translational biomarkers : Identify companion diagnostics (e.g., DHFR expression levels via IHC) to stratify preclinical models .

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